N-{4-[3-(3,5-dioxomorpholin-4-yl)-5-nitrophenoxy]phenyl}acetamide
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Overview
Description
N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, nitrophenoxy group, and phenylacetamide moiety
Preparation Methods
The synthesis of N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of the nitrophenoxy intermediate, which is then reacted with a morpholine derivative under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring may interact with biological macromolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE can be compared with other similar compounds such as:
N-phenylacetamide: Lacks the nitrophenoxy and morpholine groups, resulting in different chemical properties.
Morpholine derivatives: Share the morpholine ring but differ in other functional groups.
Nitrophenoxy compounds: Contain the nitrophenoxy group but lack the morpholine and phenylacetamide moieties. The uniqueness of N-{4-[3-(3,5-DIOXOMORPHOLINO)-5-NITROPHENOXY]PHENYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O7 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-[4-[3-(3,5-dioxomorpholin-4-yl)-5-nitrophenoxy]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O7/c1-11(22)19-12-2-4-15(5-3-12)28-16-7-13(6-14(8-16)21(25)26)20-17(23)9-27-10-18(20)24/h2-8H,9-10H2,1H3,(H,19,22) |
InChI Key |
LIZMTTMIERLDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)COCC3=O |
Origin of Product |
United States |
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